molecular formula C15H19N9O5S2 B12405757 1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide

1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide

Cat. No.: B12405757
M. Wt: 469.5 g/mol
InChI Key: FPDSKARHYNDHLY-SECBINFHSA-N
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Description

1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide is a complex organic compound with a unique structure that includes multiple functional groups such as amino, hydroxy, pyridinyl, tetrazolyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the benzene core:

    Introduction of the pyridinyl group: This step typically involves a nucleophilic substitution reaction.

    Formation of the tetrazole ring: This can be achieved through a cyclization reaction involving azide and nitrile precursors.

    Attachment of the amino-hydroxypropyl side chain: This step involves the use of chiral starting materials to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino and hydroxy groups can be oxidized under appropriate conditions.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the nitro group can yield an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1-sulfonamide: Similar structure but with one less sulfonamide group.

    1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-dicarboxamide: Similar structure but with carboxamide groups instead of sulfonamide groups.

Uniqueness

The uniqueness of 1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets

Properties

Molecular Formula

C15H19N9O5S2

Molecular Weight

469.5 g/mol

IUPAC Name

1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide

InChI

InChI=1S/C15H19N9O5S2/c16-5-9(25)7-20-31(28,29)11-3-2-10(8-1-4-12(17)19-6-8)13(14(11)30(18,26)27)15-21-23-24-22-15/h1-4,6,9,20,25H,5,7,16H2,(H2,17,19)(H2,18,26,27)(H,21,22,23,24)/t9-/m1/s1

InChI Key

FPDSKARHYNDHLY-SECBINFHSA-N

Isomeric SMILES

C1=CC(=NC=C1C2=C(C(=C(C=C2)S(=O)(=O)NC[C@@H](CN)O)S(=O)(=O)N)C3=NNN=N3)N

Canonical SMILES

C1=CC(=NC=C1C2=C(C(=C(C=C2)S(=O)(=O)NCC(CN)O)S(=O)(=O)N)C3=NNN=N3)N

Origin of Product

United States

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